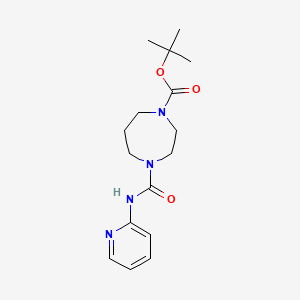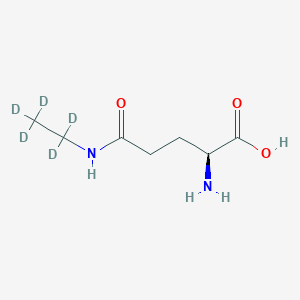
Wasa-Yu MPAA Ligand
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Wasa-Yu MPAA Ligand is a chemical compound with the following properties:
- Empirical Formula: C18H22Cl3F2NO4
- Molecular Weight: 460.73 g/mol
- CAS Number: 1346641-35-7
- SMILES: O=C(O)C@@H(CCC)C(Cl)(Cl)Cl)=O)CC1=C(F)C=CC=C1F
This ligand has been reported by Yu and coworkers to promote the enantioselective C-H activation of cyclopropanes. The transformation occurs through the coupling of organoboron reagents using palladium-mediated catalysis . Now, let’s explore further!
Chemical Reactions Analysis
The Wasa-Yu MPAA Ligand participates in various reactions, including:
C-H Activation: Enantioselective activation of cyclopropanes .
Common Reagents: Palladium catalysts and organoboron reagents.
Major Products: Enantioselectively modified cyclopropanes.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a catalyst for C-H functionalization reactions.
Biology: Potentially in drug discovery or bioorganic chemistry.
Medicine: Investigated for its pharmacological properties.
Industry: In the development of novel materials.
Mechanism of Action
The exact mechanism by which the Wasa-Yu MPAA Ligand exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, the uniqueness of the Wasa-Yu MPAA Ligand lies in its ability to selectively activate cyclopropanes. Similar compounds may include other ligands used in C-H activation chemistry.
Remember that this information is based on available reports, and further research may reveal additional insights
Properties
Molecular Formula |
C18H22Cl3F2NO4 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(2S)-3-(2,6-difluorophenyl)-2-[4-(trichloromethyl)heptan-4-yloxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22Cl3F2NO4/c1-3-8-17(9-4-2,18(19,20)21)28-16(27)24-14(15(25)26)10-11-12(22)6-5-7-13(11)23/h5-7,14H,3-4,8-10H2,1-2H3,(H,24,27)(H,25,26)/t14-/m0/s1 |
InChI Key |
MYNBDMWXOQDYED-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC(CCC)(C(Cl)(Cl)Cl)OC(=O)N[C@@H](CC1=C(C=CC=C1F)F)C(=O)O |
Canonical SMILES |
CCCC(CCC)(C(Cl)(Cl)Cl)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)




![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)
![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)
